Ar-Curcumene

概要

説明

Ar-Curcumene is a sesquiterpene hydrocarbon primarily found in the essential oils of ginger (Zingiber officinale) and turmeric (Curcuma longa). It is known for its potent anti-inflammatory, calming, anti-allergic, and antihypertensive properties . This compound is part of the broader family of sesquiterpenes, which are known for their therapeutic benefits and low toxicity at physiological and therapeutic doses.

準備方法

Synthetic Routes and Reaction Conditions: Ar-Curcumene can be synthesized through the cyclization of farnesyl pyrophosphate isomers. This process involves the use of specific isomers of farnesyl pyrophosphate, such as (2-14C, 2-3H2), (2-14C, 4R–3H1), and (2-14C, 5-3H2) mevalonic acid .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from ginger and turmeric. The extraction methods include hydrodistillation and solvent-free microwave extraction. These methods are efficient in terms of energy savings, extraction time, oil yield, water consumption, and waste production .

化学反応の分析

Types of Reactions: Ar-Curcumene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can result in the formation of this compound alcohol.

科学的研究の応用

Chemical Composition and Biological Activities

Ar-curcumene is one of the significant constituents of turmeric oil, typically comprising about 6-10% of its composition. Its chemical structure contributes to various bioactive properties that are beneficial in medicinal applications.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that turmeric oil containing this compound had an IC50 value for scavenging superoxide radicals at 135 µg/ml and for hydroxyl radicals at 200 µg/ml .

| Compound | IC50 (µg/ml) |

|---|---|

| Superoxide Radicals | 135 |

| Hydroxyl Radicals | 200 |

| Lipid Peroxidation | 400 |

Anti-inflammatory Properties

This compound has been shown to significantly reduce inflammation. In animal models, oral administration of turmeric oil led to a marked decrease in paw thickness in carrageenan-induced inflammation . The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines.

| Inflammatory Model | Effect |

|---|---|

| Carrageenan-induced | Significant reduction in paw thickness |

| Dextran-induced | Reduction in inflammation |

| Formalin-induced | Chronic inflammation alleviation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been documented. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted its role in inhibiting the growth of pathogenic microorganisms, making it a candidate for use in natural preservatives and therapeutic agents .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been associated with the induction of apoptosis in cancer cells and modulation of signaling pathways involved in tumor growth. While more clinical studies are needed, preliminary findings indicate its potential as a complementary treatment in cancer therapy .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant activity of turmeric oil containing this compound through various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant capacity for free radical scavenging, supporting its use as a natural antioxidant in food and pharmaceutical industries .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice, researchers administered turmeric oil rich in this compound and observed a reduction in inflammatory markers following carrageenan injection. This effect was quantified using paw edema measurements over time .

作用機序

Ar-Curcumene exerts its effects through various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. It also inhibits lipid peroxidation and peroxide-induced DNA damage . Additionally, this compound modulates various signaling molecules, including protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of cyclooxygenase-2 .

類似化合物との比較

α-Zingiberene: Found in ginger essential oil, known for its anti-inflammatory and antimicrobial properties.

β-Bisabolene: Found in various essential oils, known for its anti-inflammatory and anticancer properties.

Ar-Turmerone: Found in turmeric essential oil, known for its anti-inflammatory and antioxidant properties.

Ar-Curcumene stands out due to its broad spectrum of therapeutic benefits and its presence in both ginger and turmeric essential oils.

生物活性

Ar-Curcumene, a sesquiterpene found in the essential oil of turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Composition and Sources

This compound is primarily extracted from turmeric rhizomes and contributes to the characteristic aroma of turmeric essential oil. Its chemical structure is classified as a sesquiterpene, which is known for various bioactive properties.

| Compound | Percentage | Source |

|---|---|---|

| This compound | 10.3% | Curcuma longa (Mysore, India) |

| Ar-Turmerone | 21.4% | Curcuma longa (Mysore, India) |

| β-Turmerone | 15.0% | Curcuma longa (Mysore, India) |

1. Antimicrobial Effects

This compound exhibits notable antimicrobial activity against various pathogens:

- Bacterial Activity : Studies have shown that this compound has a minimum inhibitory concentration (MIC) against Salmonella typhi at 350 μg/mL and Staphylococcus aureus at 400 μg/mL .

- Fungal Activity : The essential oil containing this compound demonstrated stronger antifungal activity against Aspergillus flavus, inhibiting growth in a concentration-dependent manner .

2. Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that it can significantly reduce inflammation in various models, suggesting its potential for treating inflammatory diseases .

3. Antioxidant Activity

The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for its protective effects against oxidative damage associated with chronic diseases .

4. Anticancer Potential

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in human colon cancer cell lines, contributing to its anticancer profile .

Study on Antimicrobial Properties

A study conducted by Rai et al. demonstrated the effectiveness of this compound against various bacterial strains. The findings indicated that this compound could serve as a natural antimicrobial agent, supporting its traditional use in herbal medicine .

Anti-inflammatory Research

Research highlighted by Zhang et al. focused on the anti-inflammatory effects of curcumin derivatives, including this compound. The study found that these compounds significantly inhibited COX-2 expression in human gastrointestinal cancer cell lines, suggesting a mechanism for their anti-inflammatory action .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : It inhibits enzymes involved in inflammation and tumor progression.

- Modulation of Signaling Pathways : this compound affects various signaling pathways related to cell survival and apoptosis.

- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress.

特性

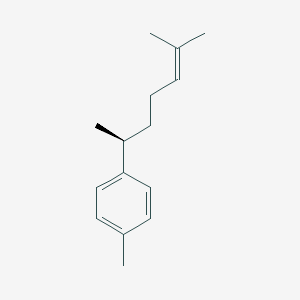

IUPAC Name |

1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905046 | |

| Record name | (+)-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-06-1 | |

| Record name | S-Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ar-Curcumene?

A1: The molecular formula of this compound is C15H22, and its molecular weight is 202.34 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including UV, MS, 1H NMR, and 13C NMR. [] These techniques provide valuable information about its structure and properties.

Q3: Which plants are known to be rich sources of this compound?

A3: this compound is found in several plant species belonging to the Zingiberaceae family. It is notably present in turmeric (Curcuma longa) [, , , ], ginger (Zingiber officinale) [, , ], and Javanese turmeric (Curcuma xanthorrhiza) [, , ]. It is also found in other species like Brombya platynema [], Lantana camara [], and Lepidagathis fasciculata [].

Q4: What methods are commonly used to extract this compound from plant material?

A4: The most common method for extracting this compound is hydrodistillation, often using a Clevenger-type apparatus. [, , , , , , , , ] Pressurized liquid extraction (PLE) followed by gas chromatography-mass spectrometry (GC-MS) has also been employed for analysis and quantification. []

Q5: How does the content of this compound vary among different plant species and varieties?

A5: The concentration of this compound can vary considerably between plant species and even within different varieties of the same species. For example, in Curcuma aromatica, xanthorrhizol was the major component followed by this compound, whereas in Curcuma xanthorrhiza, this compound was not detected while xanthorrhizol was a major component. [] Similarly, significant variations were observed in essential oil yield and this compound content in Curcuma aromatica samples collected from different regions of India. []

Q6: What factors can influence the chemical composition and yield of this compound in plants?

A6: Several factors can influence this compound content, including plant variety, geographical origin, environmental conditions, harvesting time, and extraction method. [, , , , , , ] For instance, seasonal variation significantly impacts the volatile profile of immortelle essential oil, including the content of this compound. []

Q7: What are the reported biological activities of this compound?

A7: this compound has shown potential in various biological activities, with research suggesting its role in antimicrobial activity. [, , , , ] Studies are ongoing to fully understand its potential therapeutic benefits.

Q8: Are there any studies investigating the potential of this compound for specific applications, such as in food preservation or pharmaceuticals?

A8: Research suggests that plant extracts rich in this compound, like ginger oil, hold promise as natural food preservatives due to their antimicrobial properties. [] Additionally, this compound, alongside other bioactive compounds in Curcuma aromatica essential oil, has demonstrated anticancer properties in laboratory settings. []

Q9: What is the role of this compound in plant defense mechanisms?

A9: this compound, as a constituent of essential oils in various plants, may play a role in plant defense mechanisms by deterring herbivores or inhibiting the growth of pathogenic microorganisms. [] Further research is needed to fully understand its specific functions in plant defense.

Q10: What analytical methods are commonly used to identify and quantify this compound in plant extracts?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in plant extracts. [, , , , , , , , , , , , , , , , ] This technique allows for the separation and identification of different volatile compounds present in the essential oil.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。